![molecular formula C18H18N2O3S B3988332 propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3988332.png)
propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate
Descripción general
Descripción
Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. The antimicrobial activity of this compound may be due to its ability to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxicity against cancer cells and has the potential to be used as a chemotherapeutic agent. Additionally, this compound has been shown to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, this compound has demonstrated antimicrobial activity against various microorganisms and has the potential to be used as an antibacterial and antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate in lab experiments include its potent cytotoxicity against cancer cells, neuroprotective properties, and antimicrobial activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods to obtain this compound.
3. Investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance its cytotoxic effects.
4. Evaluation of the potential use of this compound in the treatment of other diseases such as Parkinson's disease.
5. Investigation of the potential use of this compound as an antimicrobial agent in the food industry.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. Further studies are needed to fully understand its mechanism of action and to evaluate its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been studied for its potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. Studies have shown that this compound exhibits potent cytotoxicity against cancer cells and has the potential to be used as a chemotherapeutic agent. Additionally, this compound has been shown to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, this compound has demonstrated antimicrobial activity against various microorganisms and has the potential to be used as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-9-23-18(22)12(2)20-11-19-16-14(17(20)21)10-15(24-16)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPBXHUUAUYECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)N1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



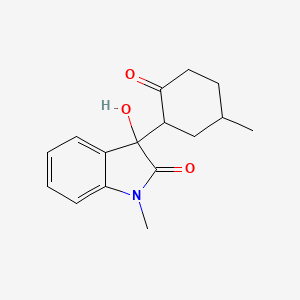
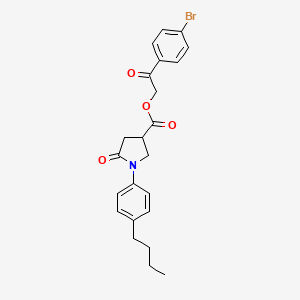


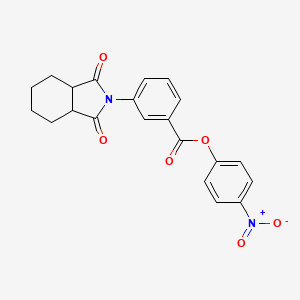
![7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one](/img/structure/B3988297.png)
![4-{[3-(dimethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3988300.png)
![4-{[1-(2,2-dimethylpropyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B3988303.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3988308.png)
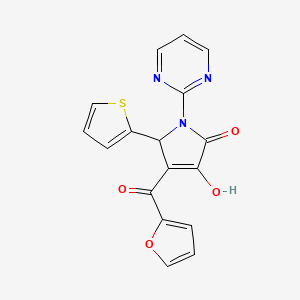
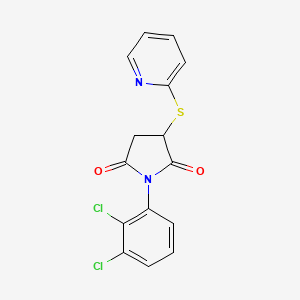
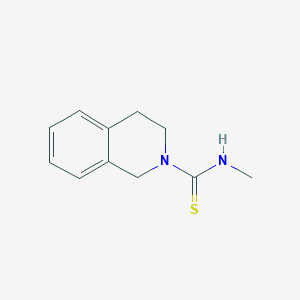
![1-(2,4-dichlorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B3988351.png)
![2-{[(2-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3988357.png)